molecular formula C8H9NNaO4Sb B085994 p-Acetamidobenzenestibonic acid sodium salt CAS No. 138-31-8

p-Acetamidobenzenestibonic acid sodium salt

Cat. No. B085994
CAS RN: 138-31-8
M. Wt: 327.91 g/mol
InChI Key: UPYYGCGKWBXZOW-UHFFFAOYSA-M
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Description

The compound is a sodium salt of an organostibonic acid, which means it likely contains a stibonic acid group (Sb(OH)3) attached to an organic molecule, in this case, p-Acetamidobenzoic acid .


Molecular Structure Analysis

The molecular structure would likely involve a stibonic acid group attached to the organic molecule. The exact structure would depend on the position of this attachment .


Chemical Reactions Analysis

The compound, being a salt, would likely dissociate into its constituent ions in solution .


Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific structure of the compound. Salts typically have high melting points and are soluble in water .

Future Directions

The future directions of research would depend on the properties and potential applications of the compound. For example, if the compound has unique properties, it could be studied for use in various industries .

properties

IUPAC Name

sodium;(4-acetamidophenyl)-hydroxystibinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NO.Na.H2O.2O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;;/h3-6H,1H3,(H,9,10);;1H2;;;/q;+1;;;-1;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYYGCGKWBXZOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NNaO4Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160449
Record name Stibacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Acetamidobenzenestibonic acid sodium salt

CAS RN

138-31-8
Record name Stibacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stibacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[p-(dihydroxystibino)phenyl]acetamide Sb-oxide, monosodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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